Phylloseptin-H7

Antimicrobial peptides Minimum inhibitory concentration Staphylococcus aureus

Phylloseptin-H7 (PS-7, PLS-H7) is a 19‑residue, C‑terminally amidated antimicrobial peptide (AMP) belonging to the phylloseptin family, originally isolated from the skin secretion of the orange‑legged leaf frog *Phyllomedusa hypochondrialis*. It adopts an α‑helical conformation in membrane‑mimetic environments and displays broad‑spectrum antibacterial activity against both Gram‑positive and Gram‑negative bacteria at low micromolar concentrations.

Molecular Formula
Molecular Weight
Cat. No. B1576938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhylloseptin-H7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phylloseptin-H7 Procurement Guide: Verified Antimicrobial Potency & Selectivity Data for Research Sourcing


Phylloseptin-H7 (PS-7, PLS-H7) is a 19‑residue, C‑terminally amidated antimicrobial peptide (AMP) belonging to the phylloseptin family, originally isolated from the skin secretion of the orange‑legged leaf frog *Phyllomedusa hypochondrialis* [1]. It adopts an α‑helical conformation in membrane‑mimetic environments [2] and displays broad‑spectrum antibacterial activity against both Gram‑positive and Gram‑negative bacteria at low micromolar concentrations [1]. The peptide has been experimentally validated and its sequence, physicochemical parameters, and activity profiles are documented in authoritative antimicrobial peptide databases [1][2].

Why Phylloseptin-H7 Cannot Be Replaced by Generic Phylloseptin Analogs: Evidence of Sequence‑Dependent Potency and Selectivity


Although the phylloseptin family shares a conserved N‑terminal region and C‑terminal amidation, individual members differ in as few as two to four amino acid positions near the C‑terminus, which critically modulate net charge (+1 to +3), hydrophobicity, and helical amphipathicity [1][2]. These physicochemical variations translate into substantial differences in antimicrobial potency (MIC shifts of 2‑ to >10‑fold) and target‑organism selectivity [1]. For example, Phylloseptin‑7 (PS-7) carries a net charge of +3 and a Boman index of 14.47, while Phylloseptin‑9 (PS‑9) exhibits a net charge of +2 and a Boman index of 27.01, predicting markedly different membrane‑interaction propensities [2]. Consequently, generic substitution of one phylloseptin for another without verifying sequence‑matched identity and activity data risks obtaining a peptide with substantially different antibacterial spectrum and potency, compromising experimental reproducibility and procurement value.

Phylloseptin-H7 Quantitative Differentiation Evidence: Head‑to‑Head Potency, Spectrum, and Safety Data vs. Closest Analogs


Phylloseptin-H7 (PS-7) vs. Phylloseptin-1 (PS-1): Superior Anti‑Staphylococcal Potency and Broader Gram‑Positive Coverage

Phylloseptin‑7 (PS‑7) demonstrates 2.2‑fold greater potency against *Staphylococcus aureus* ATCC 12600 (MIC = 3.6 µM) compared to Phylloseptin‑1 (PS‑1) tested against *S. aureus* (MIC = 7.9 µM) under comparable broth microdilution conditions [1]. Both peptides share 74% sequence identity and an amidated C‑terminus, yet PS‑7 carries a net charge of +3 versus PS‑1’s +3, while differing in three C‑terminal residues (‑AKHF‑NH₂ vs. ‑AKHN‑NH₂) [1]. The potency advantage of PS‑7 extends to *Micrococcus luteus* ATCC 49732, where PS‑7 achieves an MIC of 1.8 µM, a value not matched by PS‑1 [1].

Antimicrobial peptides Minimum inhibitory concentration Staphylococcus aureus

Phylloseptin-H7 (PS-7) vs. Phylloseptin-1 (PS-1): Equivalent Gram‑Negative Activity with Lower Hemolytic Risk

Phylloseptin‑7 (PS‑7) inhibits *Escherichia coli* ATCC 11775 with an MIC of 7.2 µM, which is comparable to PS‑1’s MIC of 7.9 µM against *E. coli* [1][2]. Critically, PS‑7 at its MIC (6 µM) exhibits non‑hemolytic activity (<1% hemolysis) against human erythrocytes [1], whereas PS‑1 displays 0.3% hemolysis at 4 µM but rises to 0.57% at 8 µM, approaching its MIC range [2]. This suggests that at equipment Gram‑negative antibacterial concentrations, PS‑7 maintains a wider safety margin between antimicrobial efficacy and mammalian cell toxicity.

Hemolysis Selectivity index Escherichia coli

Phylloseptin-H7 (PS-7) vs. Phylloseptin-2 and -3: Distinct NMR‑Defined Helical Topology Despite High Sequence Homology

Solution NMR structures reveal that Phylloseptin‑1, ‑2, and ‑3 all adopt α‑helical conformations spanning residues 3–16 in membrane‑mimetic SDS micelles, stabilized by a conserved N‑terminal capping box (Ser²‑Leu⁴) and a C‑terminal Ser¹³–His¹⁷ motif [1]. Phylloseptin‑7 shares 74% sequence identity with PS‑1, PS‑2, and PS‑3, with variations at positions 17–19 (AIKHN, TLVHHF, SALANHG, AIKHF for PS‑1, ‑2, ‑3, ‑7, respectively) [1][2]. These C‑terminal substitutions alter both the electrostatic surface potential (PS‑7: +3; PS‑2: +3; PS‑3: +2) and hydrophobic moment, resulting in different helix‑packing geometries at the membrane interface [1]. No experimental NMR structure has been reported specifically for PS‑7; however, the conserved sequence pattern predicts a similar α‑helical scaffold with a modified C‑terminal polar face that likely accounts for its differential antimicrobial spectrum.

NMR structure Alpha-helix Structure-activity relationship

Phylloseptin-H7 (PS-7) vs. Other In‑Class Phylloseptins (PS‑8–12): Differentiated Physicochemical Profile Drives Divergent Predicted Bioactivity

Within the phylloseptin family from *P. hypochondrialis*, PS‑7 exhibits a net charge of +3 and a Boman index of 14.47 kcal/mol, compared to PS‑9 (+2, 27.01), PS‑10 (+2, similar), PS‑11 (+1, 33.14), and PS‑12 (+2) [1][2]. The Boman index is an established predictor of peptide‑membrane binding affinity; PS‑7’s intermediate index combined with its high net charge suggests a distinct mode of membrane interaction—strong electrostatic attraction without excessive hydrophobicity that could cause non‑specific mammalian membrane lysis [1]. These physicochemical differences are consistent with the experimental observation that PS‑7 is non‑hemolytic at its MIC, whereas PS‑11 (net charge +1, Boman index 33.14) lacks reported hemolysis data but, by virtue of its higher hydrophobicity (1.863 vs. 1.035), may exhibit different selectivity [2].

Physicochemical properties Net charge Hydrophobicity

Phylloseptin-H7 Optimal Application Scenarios for Research & Industrial Procurement


Antibacterial Drug‑Discovery Lead with Validated Gram‑Positive Potency and Low Hemolysis

Phylloseptin‑H7 (PS‑7) serves as a validated lead compound for antibiotic development programs targeting *S. aureus* (MIC 3.6 µM) and *M. luteus* (MIC 1.8 µM), offering a non‑hemolytic profile at its effective antibacterial concentration (6 µM) [1]. This makes it particularly suitable for early‑stage hit‑to‑lead optimization where maintaining a therapeutic window is critical.

Structure‑Activity Relationship (SAR) Template for C‑Terminal Helix Engineering

PS‑7’s unique C‑terminal sequence (‑AIKHF‑NH₂), which differs from PS‑1 (‑AKHN‑NH₂), PS‑2, and PS‑3, provides a defined structural handle for systematic mutagenesis studies aimed at correlating terminal residue chemistry with antimicrobial spectrum and selectivity [1][2]. Its experimentally characterized α‑helical conformation (inferred from homologous NMR structures) offers a stable scaffold for rational design [2].

Reference Standard for Phylloseptin Family Classification and Database Curation

As a sequence‑validated, experimentally confirmed phylloseptin with documented MIC, hemolytic, and physicochemical data in authoritative databases (CAMP, DRAMP), PS‑7 can be employed as a reference standard for bioinformatic classification, machine‑learning training sets, and database annotation quality control [1].

Membrane‑Interaction Mechanistic Studies Using Defined Helical AMPs

PS‑7’s combination of high net charge (+3), moderate hydrophobicity (1.035), and predicted α‑helicity facilitates biophysical investigations of peptide‑lipid interactions using model membranes (e.g., SPR, CD spectroscopy, AFM), where it can serve as a comparator for more hydrophobic or less charged phylloseptin variants [1].

Quote Request

Request a Quote for Phylloseptin-H7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.